molecular formula C8H8N2O4 B13932294 2-Hydroxy-3-methyl-5-nitrobenzamide CAS No. 40912-86-5

2-Hydroxy-3-methyl-5-nitrobenzamide

Cat. No.: B13932294
CAS No.: 40912-86-5
M. Wt: 196.16 g/mol
InChI Key: IQLMHRQMDCJEPG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitrobenzamide (C₈H₈N₂O₄) is a nitro-substituted benzamide derivative with a hydroxyl group at position 2, a methyl group at position 3, and a nitro group at position 5 on the aromatic ring. The compound’s molecular formula, SMILES (CC1=CC(=CC(=C1O)C(=O)N)N+[O-]), and InChI (InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12)) confirm its regiochemistry . Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (m/z 213.06, CCS 166.2 Ų), suggest utility in mass spectrometry-based analyses .

Properties

CAS No.

40912-86-5

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12)

InChI Key

IQLMHRQMDCJEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-5-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-Hydroxy-3-methyl-5-nitrobenzoic acid with an amine under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions. The reaction between carboxylic acids and amines at temperatures exceeding 180°C is a common method . this method may not be suitable for all functionalized molecules due to the high temperatures involved.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Hydroxy-3-methyl-5-aminobenzamide.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-Hydroxy-3-methyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

2-Hydroxy-3-methyl-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to undergo redox reactions, which can modulate cellular oxidative stress levels. Additionally, the nitro group can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Positions (Benzamide Core) Key Features Reference
2-Hydroxy-3-methyl-5-nitrobenzamide C₈H₈N₂O₄ 2-OH, 3-CH₃, 5-NO₂ Methyl enhances steric hindrance; nitro group introduces electron-withdrawing effects. Predicted CCS available.
2-Hydroxy-5-nitrobenzamide C₇H₆N₂O₄ 2-OH, 5-NO₂ Lacks methyl group; simpler structure. Intermediate for benzoxazepines.
N-Phenyl-2-hydroxy-5-nitrobenzamide C₁₃H₁₀N₂O₄ 2-OH, 5-NO₂, N-Ph Phenyl group increases lipophilicity. Synthesized as a precursor for pharmaceuticals.
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide C₁₄H₁₁N₃O₆ 2-OH, 3-NO₂, N-(2-Me-5-NO₂-Ph) Dual nitro groups enhance reactivity. Larger molecular weight (317.25 g/mol).
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Bidentate N,O-directing group for metal catalysis. No nitro substituents.

Key Observations:

Methyl groups (e.g., at position 3) increase steric hindrance, which could limit access to reactive sites compared to unmethylated analogues like 2-hydroxy-5-nitrobenzamide .

Synthetic Utility: 2-Hydroxy-5-nitrobenzamide derivatives are intermediates for benzoxazepines and other heterocycles . N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of directing groups in metal-catalyzed C–H functionalization, a feature absent in nitro-substituted benzamides.

Collision Cross-Section (CCS) Data :

  • 2-Hydroxy-3-methyl-5-nitrobenzamide exhibits distinct CCS values (e.g., 166.2 Ų for [M+H]⁺), which could aid its identification in mass spectrometry compared to analogues lacking methyl or nitro groups .

Biological Activity

Overview

2-Hydroxy-3-methyl-5-nitrobenzamide, a compound belonging to the benzamide class, exhibits a range of biological activities that have garnered attention in pharmacological research. The structural characteristics of this compound, including the hydroxyl, methyl, and nitro groups, contribute to its unique reactivity and potential therapeutic effects.

PropertyValue
CAS Number40912-86-5
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.16 g/mol
IUPAC Name2-hydroxy-3-methyl-5-nitrobenzamide
InChI KeyIQLMHRQMDCJEPG-UHFFFAOYSA-N

The biological activity of 2-Hydroxy-3-methyl-5-nitrobenzamide is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance its interaction with biological systems. Additionally, the compound's redox properties allow it to modulate oxidative stress within cells, potentially influencing pathways related to inflammation and apoptosis .

Antibacterial Activity

Research has indicated that 2-Hydroxy-3-methyl-5-nitrobenzamide possesses significant antibacterial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription, thereby disrupting bacterial growth .

Antioxidant Properties

The antioxidant capacity of 2-Hydroxy-3-methyl-5-nitrobenzamide has been evaluated through various assays. It has shown promising results in scavenging free radicals, which suggests a potential role in protecting cells from oxidative damage. This property may contribute to its therapeutic applications in conditions characterized by oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Its ability to reduce pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the antimicrobial potency of 2-Hydroxy-3-methyl-5-nitrobenzamide against multiple resistant strains of bacteria. Results indicated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .
  • Antioxidant Activity : In a comparative analysis with other compounds, 2-Hydroxy-3-methyl-5-nitrobenzamide exhibited superior DPPH radical scavenging activity, suggesting its effectiveness as an antioxidant. This was supported by assays measuring the compound's ability to reduce oxidative stress markers in cell cultures .
  • Toxicological Assessment : Toxicity studies conducted on animal models revealed no adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications. Parameters such as hematological and biochemical markers were monitored, showing no significant changes post-treatment .

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